molecular formula C18H14BrN3O4S2 B250147 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

Katalognummer: B250147
Molekulargewicht: 480.4 g/mol
InChI-Schlüssel: ICAJFEITEHJYNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a bromine atom and a phenylsulfamoyl group, making it a versatile molecule for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with various nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide apart is its combination of a brominated furan ring with a phenylsulfamoyl group, which imparts unique chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for diverse research applications.

Eigenschaften

Molekularformel

C18H14BrN3O4S2

Molekulargewicht

480.4 g/mol

IUPAC-Name

5-bromo-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C18H14BrN3O4S2/c19-16-11-10-15(26-16)17(23)21-18(27)20-12-6-8-14(9-7-12)28(24,25)22-13-4-2-1-3-5-13/h1-11,22H,(H2,20,21,23,27)

InChI-Schlüssel

ICAJFEITEHJYNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br

Kanonische SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.